Product packaging for 2,beta-Dimethylstyrene(Cat. No.:CAS No. 14918-24-2)

2,beta-Dimethylstyrene

Cat. No.: B079973
CAS No.: 14918-24-2
M. Wt: 132.2 g/mol
InChI Key: CZUZGUCIXCUKSC-ZZXKWVIFSA-N
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Description

Significance and Contemporary Research Context

2,beta-Dimethylstyrene, a member of the substituted styrene (B11656) family, is a compound of growing interest in various fields of chemical research. Its distinct structure, featuring methyl groups at the 2- and beta-positions of the styrene backbone, imparts specific properties that make it a valuable subject of study. The presence of these methyl groups influences the electronic and steric characteristics of the molecule, thereby affecting its reactivity and potential applications.

Current research often focuses on the synthesis and polymerization of this compound and its isomers. For instance, polymers derived from dimethylstyrenes, such as poly(2,6-dimethylstyrene), have been explored for their potential in creating materials with enhanced thermal resistance and mechanical strength compared to conventional polystyrene. ontosight.ai The synthesis of these specialized monomers can involve various chemical transformations, and their subsequent polymerization can be achieved through methods like free-radical polymerization. ontosight.ai

The study of dimethylstyrene derivatives also extends to understanding their role in various chemical processes. For example, research has been conducted on the formation of (E)-beta-nitrostyrene derivatives from various styrene precursors, including 2,5-dimethylstyrene, through catalytic processes. google.com Furthermore, the decomposition of radicals in combustion chemistry has revealed the formation of trace amounts of dimethylstyrene, highlighting its relevance in high-temperature chemical environments. nist.gov

Below is a table summarizing some of the key chemical and physical properties of a related isomer, 2,4-dimethylstyrene, which provides context for the general characteristics of dimethylstyrenes.

PropertyValue
Molecular FormulaC10H12
Molecular Weight132.20 g/mol
IUPAC Name1-ethenyl-2,4-dimethylbenzene
CAS Number2234-20-0

It is important to note that while this table pertains to 2,4-dimethylstyrene, the properties of this compound are expected to be similar due to their isomeric relationship.

Historical Trajectories in Chemical Investigations of Dimethylstyrenes

The scientific inquiry into dimethylstyrenes is part of a broader historical effort to understand the structure and reactivity of substituted aromatic compounds. Early investigations into styrene and its derivatives laid the groundwork for subsequent studies on more complex molecules like the dimethylstyrenes.

Pioneering work in the mid-20th century, particularly with the advent of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the structural elucidation of organic compounds. publish.csiro.au This allowed for detailed characterization of isomers and the study of subtle electronic and steric effects, which are central to understanding the behavior of dimethylstyrenes.

Historical research has also touched upon the occurrence of dimethylstyrene isomers in natural products. For example, p,α-dimethylstyrene has been identified as a volatile flavor component in various natural sources. chemicalbook.com The investigation into the formation of such compounds in essential oils has provided valuable insights into the chemical transformations that can occur in biological systems. researchgate.net

Over the years, the study of dimethylstyrenes has been intertwined with the development of polymer chemistry. The desire to create polymers with tailored properties has driven research into a wide array of substituted styrenes, including various dimethylstyrene isomers. google.com These historical investigations have contributed to the current understanding of structure-property relationships in polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B079973 2,beta-Dimethylstyrene CAS No. 14918-24-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14918-24-2

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

IUPAC Name

1-methyl-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+

InChI Key

CZUZGUCIXCUKSC-ZZXKWVIFSA-N

SMILES

CC=CC1=CC=CC=C1C

Isomeric SMILES

C/C=C/C1=CC=CC=C1C

Canonical SMILES

CC=CC1=CC=CC=C1C

Synonyms

1-Methyl-2-(1-propenyl)benzene

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2,beta Dimethylstyrene

Advanced Synthetic Approaches to 2,beta-Dimethylstyrene

The synthesis of dimethylstyrene isomers, including this compound, can be achieved through various catalytic dehydrogenation processes. One notable method involves the catalytic dehydrogenation of a corresponding cymene isomer. For instance, alpha, para-dimethylstyrene is produced by the catalytic dehydrogenation of para-cymene. google.com This process is typically conducted in the absence of oxygen and in the presence of steam, utilizing an iron oxide (Fe₃O₄) catalyst. google.com The reaction is carried out at temperatures ranging from 500 to 700°C and pressures from 0.1 to 10 atmospheres. google.com The resulting product can then be recovered and purified by fractional distillation. google.com While this example specifically details the synthesis of the alpha, para-isomer, similar principles of catalytic dehydrogenation can be applied to produce other dimethylstyrene isomers.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Commercial iron oxide catalysts, such as Girdler G64C and Shell 105, are often used, and their performance can be enhanced with promoters like potassium. google.com The catalyst can be prepared by the reduction of Fe₂O₃, either prior to the dehydrogenation step or in situ. google.com

Parameter Value
Reactant para-Cymene
Product alpha, para-Dimethylstyrene
Catalyst Iron Oxide (Fe₃O₄)
Temperature 500-700°C
Pressure 0.1-10 atmospheres
Promoters Potassium (optional)

Biocatalysis presents a promising and environmentally friendly alternative for the production of styrene (B11656) derivatives. While specific biocatalytic routes for this compound are not extensively detailed in the provided context, the principles can be inferred from related biotransformations. For example, styrene monooxygenases (SMOs) are enzymes capable of catalyzing the epoxidation of styrene and its derivatives. nih.gov These enzymatic systems, often consisting of two components (StyA and StyB), utilize NADH and FAD to introduce an oxygen atom across the double bond. nih.gov

The efficiency of such biocatalytic systems can be hindered by factors like the insolubility of recombinant enzyme components and an imbalanced ratio of the two catalytic units. nih.gov To address these challenges, researchers have developed chimeric SMOs where the two enzymatic units are fused together. This approach has been shown to improve the solubility and balance the activities of the components, leading to increased catalytic efficiency. nih.gov

Furthermore, whole-cell biocatalysis has been successfully employed for the oxidation of various substituted styrenes. For instance, Mycobacterium sp. M156 has been shown to oxidize a range of styrene derivatives, including methylstyrenes, to their corresponding epoxides with a high degree of stereospecificity. nih.gov Although trans-beta-methylstyrene (B116674) was found to be a poor substrate for this particular strain, this demonstrates the potential of microbial systems in the transformation of dimethylstyrene precursors. nih.gov

Biocatalyst Substrate(s) Product(s)
Styrene Monooxygenase (SMO)Styrene(S)-Styrene oxide
Mycobacterium sp. M156Styrene, 2-,3-,4-fluorostyrene, 3-,4-chlorostyrene, 3-,4-methylstyrenesRespective epoxides

The mechanisms of reactions involving styrene derivatives, such as hydrosilylation, provide insight into the synthesis and transformation of compounds like this compound. The hydrosilylation of styrenes catalyzed by palladium-phosphine complexes is believed to proceed via a hydropalladation pathway. nih.gov

In the case of the hydrosilylation of o-allylstyrene with trichlorosilane (B8805176), the reaction yields a mixture of products, including a cyclized indan (B1671822) derivative and silylated ethane (B1197151) derivatives. nih.gov The reaction of styrene itself with trichlorosilane under similar conditions results in the quantitative formation of 1-phenyl-1-(trichlorosilyl)ethane. nih.gov This suggests that the palladium catalyst facilitates the addition of the silicon-hydride bond across the vinyl group of the styrene moiety.

The general mechanism for transition metal-catalyzed hydrosilylation of olefins can involve two primary pathways: the Chalk-Harrod mechanism and an alternative mechanism involving the insertion of the alkene into the metal-silicon bond. scientificspectator.com The Chalk-Harrod mechanism involves the oxidative addition of the hydrosilane to the metal center, followed by insertion of the alkene into the metal-hydride bond, and subsequent reductive elimination to yield the alkylsilane. The alternative silylmetallation pathway involves the formation of a β-silylalkyl-hydrido intermediate. scientificspectator.com The operative mechanism can depend on the specific catalyst, substrate, and reaction conditions.

Chemical Transformations and Reactivity Studies of this compound Derivatives

The epoxidation of beta-substituted styrenes, such as this compound, is a significant transformation that introduces a chiral center. Achieving stereochemical control in these reactions is a key objective. Both biocatalytic and chemocatalytic methods have been developed for the enantioselective epoxidation of styrenes.

Engineered cytochrome P450 monooxygenases have demonstrated the ability to catalyze the highly (R)-enantioselective epoxidation of styrene derivatives, achieving enantiomeric excesses (ee) up to 99%. nih.gov While natural styrene monooxygenases typically produce (S)-styrene oxide with high selectivity, certain engineered variants and some natural strains of Mycobacterium sp. can produce the (R)-enantiomer. nih.gov

Homochiral Mn(III)-Schiff base complexes are also effective catalysts for the enantioselective epoxidation of styrene, often using in-situ generated dimethyldioxirane (B1199080) as the oxidizing agent. scielo.org.co The stereochemical outcome of these reactions can be influenced by factors such as the catalyst structure, the presence of co-catalysts, and the reaction temperature. The mechanism of epoxidation reactions, particularly those involving concerted additions to the double bond, dictates the stereochemistry of the resulting epoxide. khanacademy.org

Catalytic hydrosilylation is a versatile method for the functionalization of aryl-substituted alkenes like this compound. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond, catalyzed by transition metal complexes. scientificspectator.com A variety of transition metals, including platinum, rhodium, and ruthenium, have been employed as catalysts for this transformation.

The regioselectivity and stereoselectivity of the hydrosilylation of styrenes can be controlled by the choice of catalyst and ligands. For instance, cationic Ge(II) borates have been shown to efficiently catalyze the anti-Markovnikov hydrosilylation of α-methylstyrene. researchgate.net Polystyrene-immobilized transition metal complexes are also effective catalysts for hydrosilylation, offering advantages such as high activity, enhanced selectivity, and good reusability. researchgate.net

The mechanism of hydrosilylation of styrenes is believed to involve a hydropalladation process when palladium-phosphine complexes are used as catalysts. nih.gov This involves the insertion of the alkene into a palladium-hydride bond, a key step that determines the regiochemistry of the final product.

Catalyst System Substrate Example Key Feature(s)
[Cp*Ru(MeCN)₃]PF₆Terminal AlkynesHigh efficiency for 1,1-disubstituted α-vinylsilane formation
Platinum complexes with chiral phosphine (B1218219) ligands2-PhenylpropeneEnantioselective hydrosilylation
Cationic Ge(II) boratesα-MethylstyreneAnti-Markovnikov selectivity
Polystyrene-immobilized transition metalsVarious olefinsHigh activity, selectivity, and reusability researchgate.net

Isomerization Pathways and Product Selectivity

The isomerization of this compound, also known as 2-methyl-1-phenylpropene, involves the migration of the double bond. This process is analogous to the well-studied isomerization of allylbenzenes to the more thermodynamically stable propenylbenzenes. The primary products of such isomerizations are typically the (E)- and (Z)-isomers of the corresponding beta-methylstyrene derivative.

The isomerization can be catalyzed by various reagents, including transition metal complexes and bases. For instance, the isomerization of allylbenzene (B44316) to beta-methylstyrene can be effectively catalyzed by palladium(II) chloride. This reaction proceeds via the formation of a pi-allyl complex, followed by the re-addition of a hydrido-palladium species to form the more stable conjugated system. The product selectivity in these reactions is largely governed by the relative thermodynamic stabilities of the isomers. In the case of propenylbenzene isomers, the order of stability is generally trans > cis > allyl, leading to a predominance of the trans-isomer under equilibrium conditions.

A general representation of the isomerization of an allylbenzene to a propenylbenzene is shown below:

Isomerization of Allylbenzene to PropenylbenzeneFigure 1: General scheme for the isomerization of an allylbenzene derivative.

Studies on related compounds, such as the isomerization of safrole to isosafrole, provide insights into the expected product distribution. Base-catalyzed isomerization, for example using potassium hydroxide, typically yields a mixture of cis- and trans-isomers, with the trans-isomer being the major product due to its greater thermodynamic stability.

Catalyst/ConditionsSubstrateProduct(s)Product Ratio (trans:cis)
Pd(II)Cl2 / Acetic AcidAllylbenzenebeta-MethylstyrenePredominantly trans
KOH / High TemperatureSafroleIsosafrole~9:1
RhCl3·3H2OEugenolIsoeugenol>9:1

It is important to note that kinetic control can sometimes lead to the formation of a higher proportion of the cis-isomer, which can then isomerize to the more stable trans-isomer under prolonged reaction times or more forcing conditions. The precise product selectivity in the isomerization of this compound would be dependent on the specific catalyst and reaction conditions employed.

Surface Radical Chain Reactions of Dimethylstyrenes on Solid Substrates

The study of surface radical chain reactions of dimethylstyrenes on solid substrates is a more specialized area of research. While specific literature on this compound is scarce, the general principles of radical reactions of styrenic compounds on surfaces can provide a framework for understanding potential reaction pathways. These reactions are typically initiated by the formation of a radical species on the solid surface, which can then propagate through a chain mechanism.

Solid substrates, such as silica, alumina, or zeolites, can play a crucial role in initiating and mediating these radical reactions. Acidic sites on the surface of these materials can facilitate the formation of carbocations, which can be precursors to radical species. Alternatively, the surface itself can be functionalized with radical initiators.

A general mechanism for a surface-initiated radical chain reaction involving a styrene derivative can be conceptualized as follows:

Initiation: A radical is generated on the solid surface. This can occur through various mechanisms, such as the thermal or photochemical decomposition of a surface-bound initiator, or through redox reactions with active sites on the substrate.

Propagation: The surface-bound radical adds to the double bond of a dimethylstyrene molecule, creating a new radical species. This new radical can then react with another dimethylstyrene molecule, propagating the chain.

Termination: The radical chain is terminated through various processes, such as radical-radical recombination, disproportionation, or reaction with impurities.

The nature of the solid substrate can significantly influence the course of these reactions. The porosity and surface area of the substrate can affect the diffusion of reactants and products, while the chemical nature of the surface can influence the stability of the radical intermediates and the selectivity of the reaction.

For instance, in the context of surface-initiated polymerization, a field that has been more extensively studied, styrenic monomers can be polymerized from a surface to form polymer brushes. This process involves the covalent attachment of an initiator to the surface, followed by the radical polymerization of the monomer. While the goal of these studies is typically polymerization, the underlying radical chain mechanism provides a model for how dimethylstyrenes might behave on a solid substrate under conditions that favor radical formation.

The table below outlines the key steps in a hypothetical surface radical chain reaction of a generic dimethylstyrene.

Reaction StepDescription
Initiation Formation of an active radical site (R•) on the solid substrate.
Propagation R• + CH2=C(CH3)-Ar-CH3 → R-CH2-C•(CH3)-Ar-CH3
R-CH2-C•(CH3)-Ar-CH3 + CH2=C(CH3)-Ar-CH3 → R-CH2-C(CH3)(Ar-CH3)-CH2-C•(CH3)-Ar-CH3
Termination Combination or disproportionation of radical species.

Further research is required to elucidate the specific pathways and product distributions for the surface radical chain reactions of this compound on various solid substrates.

Polymerization Science and Advanced Macromolecular Materials Based on 2,beta Dimethylstyrene

Mechanistic Insights into 2,beta-Dimethylstyrene Polymerization

Scientific literature accessible through extensive searches does not provide specific experimental data on the polymerization of this compound. The steric hindrance caused by the presence of methyl groups on both the aromatic ring (at the ortho position) and the vinyl group (at the beta-position) is expected to significantly influence its polymerizability compared to styrene (B11656). The following sections provide a theoretical framework for how this monomer might behave under various polymerization conditions, based on established principles of polymer chemistry for substituted styrenes.

Free Radical Polymerization Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for the free radical polymerization of this compound are not documented in the available literature. Generally, for a substituted styrene monomer, the kinetics of free radical polymerization are governed by the rates of initiation, propagation, and termination. The presence of a beta-methyl group, as in beta-methylstyrene, is known to introduce steric hindrance that significantly lowers the rate of propagation and the ceiling temperature for polymerization. The additional methyl group at the 2-position of the phenyl ring in this compound would likely exacerbate this steric hindrance, making homopolymerization via a free-radical mechanism challenging and potentially resulting in a very low ceiling temperature.

Thermodynamically, the polymerizability of a monomer is determined by the Gibbs free energy change (ΔG) for the polymerization process (ΔG = ΔH - TΔS). Polymerization is favorable when ΔG is negative. The conversion of a double bond to a single bond in the polymer backbone is an exothermic process (negative ΔH). However, the process leads to a decrease in entropy (negative ΔS) as disordered monomer molecules become ordered in a polymer chain. For this compound, the significant steric strain in the potential polymer chain would likely make the enthalpy of polymerization less negative than that of styrene, and the restricted mobility of the monomer units would also affect the entropy change. These factors combined suggest that the ceiling temperature, above which polymerization is thermodynamically unfavorable, would be substantially lower than that of styrene.

Ionic Polymerization Mechanisms (Cationic and Anionic)

Specific studies on the ionic polymerization of this compound are not available.

Cationic Polymerization: In cationic polymerization, the stability of the propagating carbocation is crucial. The structure of this compound, with an electron-donating methyl group on the phenyl ring, would help stabilize a carbocation at the alpha-carbon. However, the beta-methyl group would sterically hinder the approach of incoming monomer units to the cationic center. Cationic polymerization of beta-methylstyrene is known to be difficult and typically yields oligomers rather than high polymers. The added steric bulk from the ortho-methyl group in this compound would likely further inhibit propagation, making high molecular weight polymer formation highly improbable.

Anionic Polymerization: Anionic polymerization proceeds through a propagating carbanion. While the electron-donating methyl groups on this compound would slightly destabilize the carbanion, this mechanism is generally more tolerant of steric hindrance than cationic polymerization. Anionic polymerization of other sterically hindered styrenes, like alpha-methylstyrene, is possible and can lead to living polymers under specific conditions. However, the 1,2-disubstituted nature of the double bond in this compound presents a significant steric barrier to the approach of the propagating chain end, which would likely lead to a very slow propagation rate, if the reaction proceeds at all.

Radiation-Induced Polymerization and Energy Transfer Processes

There is no available research on the radiation-induced polymerization of this compound. Radiation, such as gamma rays or electron beams, can initiate polymerization by generating radicals or ionic species from the monomer. For styrene and its derivatives, the polymerization mechanism (radical or ionic) induced by radiation can be temperature-dependent. In the case of this compound, the high steric hindrance would remain a major obstacle to propagation, regardless of the initiation method. Energy transfer processes, where energy is absorbed by one molecule and transferred to another to initiate a chemical reaction, are fundamental in radiation chemistry. However, without experimental data, any discussion of specific energy transfer pathways in the context of this compound polymerization would be purely speculative.

Copolymerization and Terpolymerization Behavior of Dimethylstyrenes

While general principles of copolymerization are well-established, specific data regarding the copolymerization and terpolymerization of this compound is absent from the scientific literature.

Monomer Reactivity Ratios in Copolymer Systems

Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other monomer (r2). There are no published reactivity ratios for this compound with any comonomer.

Due to the significant steric hindrance of this compound, it is expected that its self-propagation rate constant would be very low, leading to a reactivity ratio (r_DMS) approaching zero in copolymerizations with less hindered monomers like styrene or methyl methacrylate. This would mean that a growing polymer chain ending in a this compound unit would much prefer to add the comonomer rather than another molecule of this compound.

Synthesis of Alternating Copolymers

The synthesis of alternating copolymers involving this compound has not been reported. Alternating copolymers are often formed when two monomers have a strong alternating tendency, which is typically when one monomer is electron-rich and the other is electron-poor, and their reactivity ratios (r1 and r2) are both close to zero. Given the expected low self-propagation tendency of this compound (r_DMS ≈ 0), it might be a candidate for forming alternating copolymers with a suitable electron-acceptor monomer that also has a low tendency to homopolymerize under the chosen reaction conditions. However, without experimental investigation, this remains a theoretical possibility.

Development of Specialty Polymeric Materials Incorporating Dimethylstyrene Units

The incorporation of dimethylstyrene units into polymer architectures allows for the tailoring of material properties, leading to the development of specialty polymers for advanced applications. The substitution pattern of the methyl groups on the styrene monomer significantly influences the polymer's thermal, mechanical, and optical characteristics. This section explores the development of such materials, focusing on functional graft copolymers and their application in scintillation and optical materials research, with a specific focus on this compound.

Functional Graft Copolymers from Dimethylstyrene Monomers

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, offer a versatile platform for creating materials with a unique combination of properties. The synthesis of functional graft copolymers using styrenic monomers can be achieved through several principal strategies: "grafting-from," "grafting-onto," and "grafting-through". researchgate.net

"Grafting-from" : In this approach, initiator sites are created along a polymer backbone, from which the monomer of the side chain is polymerized. mdpi.com For styrenic derivatives, techniques like nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP) are often employed to grow well-defined polystyrene-based side chains from a variety of polymer backbones. unipi.itresearchgate.net

"Grafting-onto" : This method involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a polymer backbone containing complementary reactive sites.

"Grafting-through" : This technique utilizes the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end.

While specific research on the synthesis of graft copolymers from this compound is not extensively documented, its structural similarity to other styrenic monomers, such as styrene and α-methyl styrene, suggests its potential for incorporation into graft copolymer structures. mdpi.com The presence of the beta-methyl group is expected to influence its polymerization behavior. For instance, in living anionic polymerization, a technique known for its precise control over polymer architecture, styrenic monomers are highly reactive. mdpi.com The steric hindrance introduced by the beta-methyl group in this compound might affect the rate of polymerization and the ultimate molecular weight of the resulting grafted chains.

The functionalization of such graft copolymers can be achieved either by using a functional comonomer during the grafting process or by post-polymerization modification. This functionalization is key to tailoring the final properties of the material for specific applications, such as improved compatibility in polymer blends or for use in biomedical devices.

Table 1: Principal Strategies for Graft Copolymer Synthesis

Synthesis Strategy Description Key Advantages
Grafting-from Polymerization of side chains is initiated from sites along a polymer backbone. High grafting density can be achieved; good control over side chain length.
Grafting-onto Pre-formed polymer side chains are attached to a polymer backbone. The backbone and side chains can be fully characterized before grafting.

| Grafting-through | Copolymerization of a macromonomer with another monomer. | Well-defined side chains (macromonomers) are incorporated. |

Poly(Dimethylstyrene) in Scintillation and Optical Materials Research

Plastic scintillators are materials that emit light upon exposure to ionizing radiation, making them crucial components in radiation detection and medical imaging. These materials typically consist of a polymer matrix doped with fluorescent molecules (fluors). Polystyrene is a common matrix material due to its transparency and efficiency in energy transfer.

Research into substituted polystyrenes has shown that the addition of methyl groups to the styrene monomer can enhance the scintillation properties of the resulting polymer. While direct studies on poly(this compound) are limited, research on its isomer, poly(2,4-dimethylstyrene), provides valuable insights into the potential effects of dimethyl substitution.

Scintillation detectors based on poly(2,4-dimethylstyrene) have demonstrated a high light output and notable radiation resistance. The presence of the two methyl groups on the benzene (B151609) ring is believed to contribute to these enhanced characteristics. Under radiolysis, the radiation yield of paramagnetic centers in poly(2,4-dimethylstyrene) is approximately 1.5 times higher than that of standard polystyrene. Furthermore, the luminescence spectra of poly(2,4-dimethylstyrene) exhibit both excimer and monomer bands, a distinction from polystyrene which primarily shows an excimer band. This suggests a different mechanism of energy transfer within the polymer matrix, which could be beneficial for scintillation efficiency.

The optical properties of polymers are critical for their application in optical devices. The refractive index, transparency, and light transmittance are key parameters. For polystyrene and its derivatives, these properties can be influenced by the molecular structure and the presence of additives. researchgate.netmdpi.com While specific data for poly(this compound) is not available, studies on similar polymers like poly(styrene-co-acrylonitrile) show a broad transparency range and a refractive index in the visible range of 1.55 to 1.6. semanticscholar.org It is plausible that poly(this compound) would exhibit comparable optical characteristics, making it a candidate for further investigation in optical materials research.

Table 2: Comparison of Properties between Polystyrene and Poly(2,4-dimethylstyrene) for Scintillation Applications

Property Polystyrene (PST) Poly(2,4-dimethylstyrene) (P-2,4-DMS)
Relative Light Output Standard baseline Higher than PST
Radiation Resistance Standard baseline Higher than PST
Radiation Yield of Paramagnetic Centers Lower ~1.5 times higher than PST

| Luminescence Spectra | Primarily excimer band | Both monomer and excimer bands |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,beta Dimethylstyrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,beta-Dimethylstyrene, both ¹H and ¹³C NMR would provide definitive evidence for its structural arrangement.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons, the vinyl protons, and the two methyl groups. The aromatic protons on the ortho-substituted ring would likely appear as a complex multiplet in the aromatic region (typically 7.0-7.5 ppm). The vinyl protons would show signals characteristic of a propenyl group, with their chemical shifts and coupling constants revealing the stereochemistry (E or Z isomer). The methyl group attached to the benzene (B151609) ring (C2 position) would appear as a singlet, while the beta-methyl group on the double bond would be a doublet, coupled to the adjacent vinyl proton.

Hypothetical ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (ring) ~7.1-7.4 Multiplet
Vinylic ~5.5-6.5 Multiplet
C2-Methyl ~2.3 Singlet

Vibrational Spectroscopy (Infrared and Raman) for Chemical Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by detecting the vibrations of its chemical bonds. For this compound, these methods can confirm the presence of key functional groups.

The IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would produce sharp peaks in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. Bands in the 690-900 cm⁻¹ region could help confirm the ortho-substitution pattern on the benzene ring.

Raman spectroscopy, which detects vibrations based on changes in polarizability, would provide complementary information. Aromatic ring vibrations and the C=C double bond stretch are typically strong in Raman spectra, offering a clear signature for the molecule's core structure.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch >3000 IR, Raman
Aliphatic C-H Stretch <3000 IR, Raman
Alkene C=C Stretch ~1650 IR, Raman
Aromatic C=C Stretch ~1450-1600 IR, Raman

Mass Spectrometry (MS) in Compositional and Isomeric Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the mass spectrum of this compound (C₁₀H₁₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (132.22 g/mol ).

The fragmentation pattern provides structural clues. High-energy electron ionization would cause the molecular ion to break apart into smaller, stable fragments. For aromatic compounds with alkyl side chains, a common fragmentation pathway is benzylic cleavage. A prominent peak would be expected at m/z 117, corresponding to the loss of a methyl group ([M-15]⁺). This fragment, a methyltropylium ion or a related resonance-stabilized structure, is often a base peak in the spectra of alkylbenzenes. While a specific, verified mass spectrum for this compound is not available, the spectrum for its isomer, o-allyltoluene, shows a base peak at m/z 117, supporting this predicted fragmentation pathway. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Fragment Identity
132 [C₁₀H₁₂]⁺ (Molecular Ion)
117 [C₉H₉]⁺ (Loss of CH₃)

Surface-Sensitive Spectroscopic Techniques for Adsorption and Interface Studies

Understanding how molecules like this compound interact with surfaces is crucial for applications in catalysis, materials science, and electronics. Surface-sensitive techniques are designed to probe the topmost atomic layers of a material.

Scanning Tunneling Microscopy (STM) in High-Resolution Surface Analysis

Scanning Tunneling Microscopy (STM) is a premier technique for imaging surfaces at the atomic level. nih.gov It relies on the quantum tunneling current between a sharp conductive tip and a sample surface to map the surface topography and local density of electronic states. nih.gov

While no specific STM studies on this compound have been reported, research on substituted styrene (B11656) molecules adsorbed on silicon surfaces demonstrates the capability of this technique. nih.gov Such studies reveal how molecules self-assemble and electronically interact with the substrate. For this compound, STM could be used to visualize individual molecules on a conductive surface like gold, graphite, or silicon, determining their adsorption geometry and surface ordering. By analyzing the STM images, one could discern the orientation of the tolyl group and the propenyl chain relative to the surface, providing insights into the intermolecular and molecule-substrate interactions that govern thin-film growth.

Application of Other Advanced Spectroscopic Methodologies in Material Characterization

Beyond the core techniques, other advanced spectroscopic methods can provide deeper insights into the properties of this compound and materials derived from it. For instance, if this molecule were incorporated into a polymer or thin film, X-ray Photoelectron Spectroscopy (XPS) could be employed. XPS is a surface-sensitive technique that provides information about elemental composition and chemical bonding states on the outer few nanometers of a material. govinfo.gov It could be used to analyze the surface chemistry of a polymer film containing this compound units, confirming the presence and chemical environment of carbon atoms.

Furthermore, advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives of this compound. These methods reveal correlations between different nuclei, providing a complete and definitive map of the molecular structure.

Computational Chemistry and Theoretical Investigations of 2,beta Dimethylstyrene Systems

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their reactivity and interactions with other species. However, no MD simulation studies specifically targeting 2,beta-Dimethylstyrene have been found in the scientific literature.

Were such simulations to be performed, they could provide significant insights into:

Intermolecular Interactions: Simulations of multiple this compound molecules would allow for the study of non-covalent interactions, such as van der Waals forces and pi-stacking, which are important in the condensed phase.

Solvation Effects: By including solvent molecules in the simulation, it would be possible to understand how the solvent environment affects the structure and reactivity of this compound.

Predictive Modeling of Reaction Pathways and Product Formation

Predictive modeling, often in conjunction with quantum chemical calculations, can be used to forecast the likely outcomes of chemical reactions. For this compound, this could involve:

Polymerization Mechanisms: Modeling could be used to investigate the initiation, propagation, and termination steps of the polymerization of this compound, providing insights into the resulting polymer's properties.

Reaction with Oxidants: Predictive models could explore the reaction pathways of this compound with common oxidants, identifying the most likely products and the transition states involved.

Thermal Decomposition: Modeling could predict the products and mechanisms of the thermal decomposition of this compound, which is relevant to its stability and potential applications at high temperatures.

A hypothetical table summarizing predicted reaction outcomes could be structured as follows:

Table 2: Hypothetical Predicted Reaction Outcomes for this compound

Reaction Type Predicted Major Product(s) Activation Energy (kJ/mol)
Cationic Polymerization Poly(this compound) Data not available
Oxidation (with O3) Data not available Data not available

Note: The entries in this table are for illustrative purposes and are not based on actual predictive modeling results.

Environmental and Biological Occurrence Research of Dimethylstyrenes

Analytical Methodologies for Environmental Detection and Monitoring

The detection and quantification of 2,beta-dimethylstyrene in environmental matrices such as air, water, and soil are predicated on methods developed for volatile organic compounds (VOCs). The primary analytical technique for identifying this compound is gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS).

Research involving the analysis of complex organic materials has demonstrated the capability of pyrolysis gas chromatography-mass spectrometry (Py-GC/MS) to identify a wide range of compounds, including (1-methyl-1-propenyl)benzene. In these methodologies, samples are subjected to high temperatures (pyrolysis) to break down complex materials into smaller, volatile fragments that can be separated by the GC column and identified by the MS. For instance, in one method, the gas chromatograph was programmed with an initial temperature of 40°C, held for 2 minutes, and then ramped up to 290°C to ensure the separation of various organic constituents acs.org. The mass spectrometer then scans for a range of mass-to-charge ratios to identify the individual compounds acs.org.

For air monitoring, standard methods for VOCs, which are applicable to this compound, involve collecting air samples onto adsorbent materials followed by thermal desorption or solvent extraction, and subsequent analysis by GC/MS. While specific validated methods solely for this compound are not extensively detailed in publicly available literature, the principles for analyzing structurally similar aromatic hydrocarbons are well-established and directly applicable.

Table 1: General Analytical Methods Applicable to this compound Detection

Analytical Technique Sample Matrix Detection Method Key Principles
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) Solid Organic Materials, Sediments Mass Spectrometry (MS) Thermal decomposition of sample into volatile fragments, followed by chromatographic separation and mass-based identification. acs.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) Air, Water, Soil Mass Spectrometry (MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification. maine.gov
Headspace GC/MS Water, Soil Mass Spectrometry (MS) Analysis of the volatile compounds in the vapor phase above a solid or liquid sample in a sealed vial.

Atmospheric and Aquatic Environmental Fate Modeling

The environmental fate of this compound is governed by its physical and chemical properties, which determine its behavior in the atmosphere and in aquatic systems. As a volatile organic compound, its persistence is largely dictated by atmospheric chemical reactions and, to a lesser extent, by biodegradation in water and soil.

Atmospheric Fate: In the atmosphere, the dominant removal process for this compound is expected to be its reaction with photochemically produced hydroxyl (OH) radicals. Like other styrenes, the presence of a double bond in the propenyl group and the aromatic ring makes it susceptible to rapid oxidation. While specific reaction rate constants for this compound with OH radicals are not readily available in dedicated studies, data from related aromatic compounds suggest that its atmospheric lifetime would be relatively short, likely on the order of hours to a few days. This rapid degradation prevents significant long-range atmospheric transport.

Aquatic Fate: In aquatic environments, the fate of this compound is influenced by processes such as volatilization, sorption to sediment, and biodegradation. Its relatively low water solubility and volatile nature suggest that volatilization to the atmosphere would be a significant removal mechanism from surface waters. Biodegradation may also occur, although the rate would be dependent on the presence of acclimated microbial populations and environmental conditions. Studies on related styrene (B11656) compounds indicate that biodegradation can be a viable degradation pathway in both surface water and soil.

Table 2: Key Environmental Fate Processes for this compound

Environmental Compartment Dominant Process Description
Atmosphere Reaction with OH radicals The primary degradation pathway, leading to the formation of various oxidation products.
Aquatic Systems Volatilization Transfer from the water column to the atmosphere due to its volatility.
Aquatic Systems Biodegradation Microbial breakdown of the compound, dependent on local conditions and microbial communities.
Soil/Sediment Sorption The compound may adsorb to organic matter in soil and sediment, reducing its mobility.

Identification in Volatile Organic Compound (VOC) Profiles from Biological Systems

There is limited specific information identifying this compound as a major or commonly reported volatile organic compound from biological systems in prominent research literature. While plants, fungi, and bacteria are known to produce a vast array of VOCs, including various aromatic hydrocarbons, specific isomers like this compound are not frequently cited.

However, the analysis of complex organic matter, such as insoluble materials derived from industrial processes that utilize biological source materials (like bauxite (B576324) processing which involves organic compounds from decomposed vegetation), has identified (1-methyl-1-propenyl)benzene as a constituent. Using Py-GC/MS, researchers have detected this compound among numerous other alkanes, alkenes, and aromatic compounds released from these materials acs.orgresearchgate.net. This suggests that this compound can be a component of the complex chemical signature derived from the thermal decomposition of certain types of organic matter, which may have biological precursors. Further research is needed to directly attribute its production to specific living biological systems and to understand its ecological role.

Emerging Research Directions and Future Outlook in 2,beta Dimethylstyrene Chemistry

Sustainable and Green Chemical Pathways for Synthesis and Transformation

The push towards sustainable chemistry is reshaping the synthesis and transformation of styrene (B11656) derivatives, including 2,beta-dimethylstyrene. A key area of development is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions.

Biocatalytic Approaches: Enzymatic cascades are being explored for the conversion of styrenes into valuable chemicals. For instance, styrene monooxygenases (SMOs) can catalyze the epoxidation of the vinyl group, a crucial first step in many synthetic pathways. frontiersin.orgnih.gov Researchers are engineering these enzymes and combining them with others, such as epoxide hydrolases and dehydrogenases, in whole-cell systems to produce a range of products like vicinal diols, 2-phenylethanol, and 2-phenylethylamine from styrene. frontiersin.orgthieme-connect.de These biocatalytic routes offer a green alternative to traditional chemical methods, which often rely on harsh reagents and generate significant waste. european-coatings.com The substrate promiscuity of many of these enzymes suggests a strong potential for their application to substituted styrenes like this compound. frontiersin.org

Recent developments have highlighted a novel class of biocatalysts from the glutathione (B108866) S-transferase (GST) family, isolated from microbial degradation pathways of styrene. european-coatings.com These enzymes can convert styrene into valuable epoxides with high regio- and stereoselectivity, which is critical for the synthesis of pharmaceuticals and agrochemicals. european-coatings.com

Atom Economy and Alternative Feedstocks: The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a central theme in green chemistry. gwern.netacs.org Future research will likely focus on designing synthetic routes to this compound and its derivatives that adhere to this principle, for example, through addition reactions that minimize byproduct formation. Furthermore, there is a growing interest in producing commodity chemicals like benzene (B151609) and its derivatives from renewable feedstocks such as lignin, which could provide a sustainable starting point for the synthesis of compounds like this compound. nih.gov

Rational Design of Catalytic Systems for Enhanced Selectivity

Achieving high selectivity remains a primary challenge in the synthesis and functionalization of substituted styrenes. The rational design of catalysts, moving from trial-and-error discovery to targeted development, is a major research thrust.

Homogeneous and Heterogeneous Catalysis: For polymerization reactions, techniques like Atom Transfer Radical Polymerization (ATRP) have demonstrated control over the polymerization of substituted styrenes using various transition-metal complexes. cmu.educmu.edu The electronic nature of the substituents on the styrene ring significantly affects the polymerization rate, a factor that can be exploited in catalyst design. cmu.edu

In transformations of the styrene core, the development of catalysts that can selectively target specific reactions is crucial. For example, in the dimerization of styrene with α-methylstyrene using phosphoric acid, the product distribution is influenced by the relative reactivity of the carbocation intermediates. epa.gov Future work will involve designing more sophisticated catalysts, such as metal-organic frameworks or supported metal nanoparticles, that can provide a confined environment to control reaction pathways and enhance the selectivity for a desired product.

Computational Catalyst Design: Computational chemistry is becoming an indispensable tool in catalyst design. rsc.org Density Functional Theory (DFT) calculations, for instance, can be used to model reaction mechanisms, predict the stability of intermediates, and understand the origins of selectivity. researchgate.netmdpi.com This theoretical insight allows for the in silico screening of potential catalysts before their experimental synthesis, accelerating the development of systems with enhanced performance for reactions involving this compound. rsc.org By understanding the relationship between a catalyst's structure and its activity, researchers can systematically modify ligands or support materials to tune the electronic and steric properties for optimal selectivity.

Catalyst Design StrategyTarget Reaction TypeKey Advantages
Biocatalyst Engineering Epoxidation, DihydroxylationHigh enantioselectivity, Mild conditions, Green process thieme-connect.deeuropean-coatings.com
Transition-Metal Complexes Controlled Polymerization (ATRP)Narrow molecular weight distributions, Predictable kinetics cmu.educmu.edu
Computational Modeling (DFT) Various TransformationsMechanistic insight, Prediction of selectivity, Accelerated discovery rsc.orgresearchgate.net

Interdisciplinary Research Integrating Synthesis, Characterization, and Computational Approaches

The future of chemical research lies in an interdisciplinary approach that synergistically combines synthesis, advanced characterization, and computational modeling. This integrated methodology provides a comprehensive understanding of chemical systems, from molecular behavior to bulk properties.

Synthesis and Advanced Characterization: The synthesis of novel derivatives of this compound will continue to be a core activity. This includes the development of block copolymers with unique material properties, which requires precise control over polymerization techniques like anionic polymerization. researchgate.net The characterization of these new molecules and materials relies on a suite of advanced analytical techniques. Spectroscopic and crystallographic methods are essential for confirming molecular structures and understanding intermolecular interactions.

The Role of Computational Chemistry: Computational studies provide a powerful complement to experimental work. DFT and other theoretical methods are increasingly used to:

Investigate reaction mechanisms and predict product distributions. researchgate.net

Elucidate the electronic structure and reactivity of molecules. mdpi.com

Model the conformational behavior of complex molecules. mdpi.com

For example, computational studies on the reactions of β-nitrostyrene, a compound structurally related to this compound, have provided detailed mechanistic insights into cycloaddition and Michael addition reactions. researchgate.netmdpi.com This synergy between computational prediction and experimental verification allows for a deeper understanding and more rational design of chemical processes. By integrating these three pillars—synthesis, characterization, and computation—researchers can more efficiently explore the chemical space of this compound, leading to the discovery of new reactions, materials, and applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2,β-dimethylstyrene, and how can purity be ensured?

Methodological Answer:

  • Synthetic Routes : Use Friedel-Crafts alkylation or halogenation (e.g., bromination) of styrene derivatives. For β-substitution, employ catalysts like AlCl₃ or FeCl₃ under controlled anhydrous conditions. Reflux in non-polar solvents (e.g., toluene) enhances yield .
  • Purity Control : Purify via fractional distillation or column chromatography. Validate purity using GC-MS (retention time comparison) and NMR (integration ratios for substituents) .

Q. Which spectroscopic techniques are most reliable for characterizing 2,β-dimethylstyrene’s structural isomers?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to distinguish β- vs. α-substitution via coupling patterns (e.g., β-substituents show distinct splitting due to allylic protons).
  • IR : Confirm styrenic C=C stretching (~1630 cm⁻¹) and methyl C-H vibrations (~2850–2960 cm⁻¹).
  • GC-MS : Compare fragmentation patterns with reference libraries for isomer differentiation .

Q. How does 2,β-dimethylstyrene react under oxidative or reductive conditions?

Methodological Answer:

  • Oxidation : Treat with KMnO₄/H₂SO₄ to cleave the styrenic double bond, yielding a diketone. Monitor reaction progress via TLC.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group to ethyl, forming 2,β-dimethylphenylethane. Use ¹H NMR to confirm saturation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for 2,β-dimethylstyrene derivatives?

Methodological Answer:

  • Data Triangulation : Cross-validate results using independent techniques (e.g., HPLC for yield quantification alongside NMR).
  • Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst loading to identify critical variables.
  • Statistical Analysis : Apply ANOVA to assess reproducibility across batches .

Q. What experimental designs are recommended for studying 2,β-dimethylstyrene’s thermal stability in polymer matrices?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).
  • Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and decomposition peaks.
  • Accelerated Aging : Expose polymer blends to elevated temperatures (70–100°C) and monitor degradation via FTIR or GPC .

Q. How can mechanistic studies elucidate the role of β-methyl groups in 2,β-dimethylstyrene’s electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity.
  • Trapping Intermediates : Use low-temperature NMR to detect carbocation intermediates in EAS reactions .

Q. What strategies address data integration challenges when comparing 2,β-dimethylstyrene’s properties across heterogeneous chemical databases?

Methodological Answer:

  • Standardized Identifiers : Use InChIKeys or CAS numbers to cross-reference entries.
  • Curate Metadata : Annotate datasets with synthesis conditions and analytical methods (e.g., solvent, temperature).
  • Validation Pipelines : Implement cheminformatics tools (e.g., RDKit) to flag discrepancies in stereochemistry or substituent positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.